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Compound of Interest

Compound Name: 2,6-Dimethyl-3-hydroxypyridine

Cat. No.: B075724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2,6-dimethyl-3-hydroxypyridine, a heterocyclic compound of interest in various fields of

chemical and pharmaceutical research. This document details the expected data from key

analytical techniques, provides in-depth experimental protocols, and visualizes relevant

workflows and pathways to support research and development activities.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,6-dimethyl-3-
hydroxypyridine, compiled from available spectral databases and predictive models based on

analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
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¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~7.01 (d, J=8.4 Hz, 1H) H4

~6.85 (d, J=8.4 Hz, 1H) H5

~5.50 (s, 1H) OH

~2.45 (s, 3H) C6-CH₃

~2.40 (s, 3H) C2-CH₃

Note: Predicted values are based on the analysis of similar pyridine derivatives. Actual

experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3400-3100 Broad O-H stretch (phenolic)

3050-3000 Medium C-H stretch (aromatic)

2980-2850 Medium C-H stretch (methyl)

1600-1550 Strong
C=C and C=N stretching

(pyridine ring)

1470-1430 Medium C-H bend (methyl)

1300-1200 Strong C-O stretch (phenolic)

850-750 Strong
C-H out-of-plane bend

(aromatic)

Source: Adapted from available spectral data for 2,6-Dimethyl-3-hydroxypyridine.[1]

Table 3: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

123 100 [M]⁺ (Molecular Ion)

108 ~40 [M - CH₃]⁺

94 ~30 [M - CHO]⁺

80 ~25 [M - CH₃ - CO]⁺

Source: Adapted from available spectral data for 2,6-Dimethyl-3-hydroxypyridine.[2]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

λmax (nm) Solvent Transition

~280 Ethanol π → π

~320 Ethanol n → π

Note: Expected absorption maxima based on the UV spectra of similar hydroxypyridine

derivatives.[3]

Experimental Protocols
Detailed methodologies for the spectroscopic characterization of 2,6-dimethyl-3-
hydroxypyridine are provided below. These protocols are general and may require

optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2,6-dimethyl-3-
hydroxypyridine.

Materials:

2,6-dimethyl-3-hydroxypyridine sample (5-10 mg)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)
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5 mm NMR tube

NMR Spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of the 2,6-dimethyl-3-hydroxypyridine
sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean,

dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Key parameters to

consider are the number of scans (typically 16-64) and the relaxation delay (1-2 seconds).

[4]

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A greater

number of scans will be required due to the lower natural abundance of ¹³C.

Processing: Process the raw data by applying Fourier transformation, phase correction, and

baseline correction.

Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for

both ¹H and ¹³C spectra based on established correlations and comparison with related

structures.[5]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2,6-dimethyl-3-hydroxypyridine.

Method: Potassium Bromide (KBr) Pellet Technique[6][7][8]
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Materials:

2,6-dimethyl-3-hydroxypyridine sample (1-2 mg)

FTIR grade Potassium Bromide (KBr) powder (100-200 mg)

Agate mortar and pestle

Pellet press

FTIR Spectrometer

Procedure:

Grinding: Place 1-2 mg of the solid sample into a clean agate mortar.

Mixing: Add 100-200 mg of dry KBr powder to the mortar and grind the mixture thoroughly to

a fine, homogeneous powder.[9]

Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic

press to form a transparent or translucent pellet.

Background Spectrum: Run a background spectrum with an empty sample holder.

Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and

acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2,6-dimethyl-3-
hydroxypyridine.

Method: Electron Ionization (EI) Mass Spectrometry

Materials:
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2,6-dimethyl-3-hydroxypyridine sample

Mass Spectrometer with an EI source

Volatile solvent (if required for sample introduction)

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source. For solid

samples, a direct insertion probe is typically used. The sample is vaporized by heating.[10]

Ionization: The vaporized molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.[11][12]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[13]

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the

fragmentation pattern to gain structural information by identifying characteristic neutral

losses.[14][15]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions in 2,6-dimethyl-3-hydroxypyridine.

Materials:

2,6-dimethyl-3-hydroxypyridine sample

Spectroscopic grade solvent (e.g., ethanol)

Quartz cuvettes (1 cm path length)

UV-Vis Spectrophotometer

Procedure:
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Solution Preparation: Prepare a dilute solution of the sample in the chosen solvent. The

concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the

wavelength of maximum absorbance (λmax).

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference

beam of the spectrophotometer to record a baseline.[16]

Sample Measurement: Fill another quartz cuvette with the sample solution and place it in the

sample beam.

Spectrum Acquisition: Scan the sample over the appropriate wavelength range (e.g., 200-

400 nm for aromatic compounds) to obtain the UV-Vis absorption spectrum.[17][18]

Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and correlate them to

the electronic transitions within the molecule.

Visualizations
Experimental Workflow for Spectroscopic
Characterization
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Sample Preparation

NMR Analysis FTIR Analysis MS Analysis UV-Vis Analysis

Data Interpretation & Structural Elucidation

2,6-Dimethyl-3-hydroxypyridine

Dissolve in CDCl3 Prepare KBr Pellet Introduce into Ion Source Dissolve in Ethanol

Acquire 1H & 13C Spectra
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Acquire IR Spectrum

IR Spectral Data

Generate Mass Spectrum (EI)

MS Spectral Data
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Confirm Structure

Click to download full resolution via product page

Caption: Workflow for the comprehensive spectroscopic characterization of 2,6-Dimethyl-3-
hydroxypyridine.

Postulated Catabolic Pathway of a Related
Hydroxypyridine
While specific signaling pathways for 2,6-dimethyl-3-hydroxypyridine are not extensively

documented, the catabolism of related hydroxypyridines, such as 4-hydroxypyridine, has been
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studied. The following diagram illustrates a plausible degradation pathway initiated by

hydroxylation, a common metabolic step for such compounds.[19][20]

Postulated Hydroxypyridine Degradation

Hydroxypyridine Derivative

Dihydroxypyridine Intermediate

Hydroxylation
(Monooxygenase)

Ring Opening Product
(e.g., N-formylmaleamic acid)

Dioxygenase

Central Metabolites
(e.g., Fumaric Acid)

Further Metabolism

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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